1,3-Dimethylbutyl cyclopentanecarboxylate
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Overview
Description
1,3-Dimethylbutyl cyclopentanecarboxylate: is an organic compound with the molecular formula C12H22O2 . It is known for its unique structural properties, which include a cyclopentane ring attached to a carboxylate group and a 1,3-dimethylbutyl side chain. This compound is used in various scientific research applications due to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylbutyl cyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with 1,3-dimethylbutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylbutyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
1,3-Dimethylbutyl cyclopentanecarboxylate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethylbutyl cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: An organic compound with a similar cyclopentane ring structure but without the 1,3-dimethylbutyl side chain.
1,3-Dimethylbutyl acetate: A compound with a similar 1,3-dimethylbutyl side chain but with an acetate group instead of a cyclopentanecarboxylate group.
Uniqueness
1,3-Dimethylbutyl cyclopentanecarboxylate is unique due to its combination of a cyclopentane ring and a 1,3-dimethylbutyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
94231-51-3 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
4-methylpentan-2-yl cyclopentanecarboxylate |
InChI |
InChI=1S/C12H22O2/c1-9(2)8-10(3)14-12(13)11-6-4-5-7-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
AGGULZKSGBOSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OC(=O)C1CCCC1 |
Origin of Product |
United States |
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